molecular formula C14H17N3O3S2 B2705784 N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine CAS No. 869075-41-2

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine

Cat. No.: B2705784
CAS No.: 869075-41-2
M. Wt: 339.43
InChI Key: WJVGTXBBDMGZIE-UHFFFAOYSA-N
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Description

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine is a synthetic compound with a molecular formula of C14H17N3O3S2 and a molecular weight of 339.43 This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a methoxyphenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine typically involves the condensation of thiophene-2-sulfonyl chloride with N-(4-methoxyphenethyl)carbamimidoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the thiophene ring can interact with various proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other thiophene derivatives, this compound has a methoxyphenethyl moiety that enhances its interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine is a synthetic compound that exhibits potential biological activity due to its unique chemical structure. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O5S2, with a molecular weight of 499.6 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Tetrahydroquinoline Core : This structure is associated with various pharmacological effects, including anti-cancer and anti-bacterial properties.
  • Thiophene Sulfonyl Group : Enhances solubility and may facilitate interactions with biological targets.
  • Methoxyphenethyl Moiety : Influences lipophilicity, affecting absorption and distribution in biological systems.

Research indicates that guanidine-containing compounds like this one can interact with various biological pathways:

  • CNS Activity : Guanidine derivatives are known for their central nervous system (CNS) effects, potentially acting as neuroprotective agents.
  • Anti-inflammatory Effects : Some studies suggest that such compounds may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Inhibition of Na+/H+ Exchanger : This mechanism is crucial in regulating intracellular pH and volume, which can be disrupted during ischemic conditions, leading to cellular damage .

Pharmacological Properties

The compound has been investigated for various pharmacological activities:

  • Antidiabetic Effects : Some guanidine derivatives have shown promise in glucose regulation, making them potential candidates for diabetes treatment.
  • Antimicrobial Activity : Research has indicated that certain guanidine compounds possess bactericidal properties against a range of pathogens .
  • Neuroprotective Potential : Compounds similar to this guanidine derivative have been studied for their ability to prevent neurodegeneration associated with diseases like Alzheimer's .

Research Findings and Case Studies

Several studies have highlighted the biological activities of guanidine derivatives:

StudyFindings
Saczewski et al. (2009)Identified guanidine compounds as effective in preventing β-amyloid-related pathologies, crucial for Alzheimer's disease.
PubMed Review (2009)Summarized diverse pharmacological properties of guanidine derivatives, including anti-inflammatory and CNS effects.
ResearchGate StudyDemonstrated high bactericidal activity of metal complexes derived from guanidine, indicating potential for antimicrobial applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-thiophen-2-ylsulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-20-12-6-4-11(5-7-12)8-9-16-14(15)17-22(18,19)13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVGTXBBDMGZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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